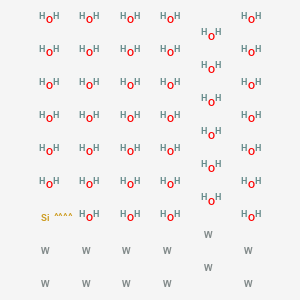
Oxygen; silicon; tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxygen; silicon; tungsten is a useful research compound. Its molecular formula is H80O40SiW12 and its molecular weight is 2955 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oxidation Processes
Oxygen is crucial in oxidation reactions, which are foundational in numerous chemical processes. In semiconductor manufacturing, for example, oxygen plasma is used to oxidize tungsten surfaces to create tungsten oxides (WOx) that are essential for device fabrication .
Environmental Catalysis
Oxygen compounds are employed in catalytic converters to reduce nitrogen oxides (NOx) emissions from vehicles. The conversion process transforms harmful gases into inert nitrogen gas using catalysts that often contain tungsten oxides .
Biomedical Applications
Oxygen is vital for cellular respiration in biological systems. Its role extends to medical devices where oxygen sensors monitor patient conditions and environmental controls in hospitals.
Electronics and Semiconductors
Silicon is the backbone of the electronics industry, primarily used in the manufacture of semiconductors. Its ability to form silicon dioxide (SiO2) is exploited in creating insulating layers on chips .
Solar Cells
Silicon is a key material in photovoltaic cells, converting solar energy into electrical energy. The efficiency of silicon-based solar cells continues to improve with advancements in technology.
Organosilicon Compounds
Organosilicon materials have diverse applications including adhesives, lubricants, and medical devices due to their unique chemical properties that allow for flexibility and durability .
Electronics and Microelectronics
Tungsten is widely used in microelectronics as a contact material due to its excellent conductivity and thermal stability. Tungsten silicide (WSi2) serves as a barrier layer between silicon and tungsten in semiconductor devices .
Catalysis
Tungsten compounds are increasingly utilized as catalysts for various chemical reactions, including those aimed at reducing environmental pollutants like nitrogen oxides . Tungsten trioxide (WO3) serves as a catalyst in photocatalytic water splitting, a process critical for hydrogen production .
Pigments and Coatings
Tungsten compounds are used to produce vibrant pigments for ceramics and coatings. Tungsten trioxide provides a rich yellow color for glazes and is also employed in electrochromic glass applications .
Advanced Materials
Tungsten's high melting point makes it suitable for applications requiring heat resistance, such as aerospace components and high-performance tools .
Data Tables
| Compound | Application | Description |
|---|---|---|
| Oxygen | Oxidation Processes | Used in semiconductor manufacturing for surface treatment |
| Silicon | Electronics | Foundation of semiconductor devices |
| Tungsten | Catalysis | Reduces NOx emissions using tungsten oxides |
| Tungsten Trioxide | Pigments | Provides color in ceramic glazes |
| Organosilicon | Medical Devices | Used for flexible medical applications |
Case Study 1: Semiconductor Manufacturing
In semiconductor fabrication, the interaction between tungsten and oxygen is critical for forming stable tungsten oxide layers on silicon substrates. This process enhances the performance of microelectronic devices by improving electrical properties and reducing defects during fabrication .
Case Study 2: Environmental Impact of Catalysts
The use of tungsten-based catalysts in automotive exhaust systems has shown significant reductions in nitrogen oxide emissions, contributing positively to air quality management efforts globally . These catalysts operate effectively under various conditions, demonstrating their versatility and importance in environmental protection.
Case Study 3: Photocatalytic Water Splitting
Recent advancements have highlighted the effectiveness of tungsten trioxide in photocatalytic water splitting applications. Studies indicate that WO3 can efficiently convert solar energy into hydrogen fuel, showcasing its potential as a sustainable energy source .
Propriétés
Numéro CAS |
12363-31-4 |
|---|---|
Formule moléculaire |
H80O40SiW12 |
Poids moléculaire |
2955 g/mol |
InChI |
InChI=1S/40H2O.Si.12W/h40*1H2;;;;;;;;;;;;; |
Clé InChI |
XEUBSZMTETYQPE-UHFFFAOYSA-N |
SMILES |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
SMILES canonique |
O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.O.[Si].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W].[W] |
Key on ui other cas no. |
131412-33-4 |
Numéros CAS associés |
12027-38-2 (Hydrogen) 51819-40-0 (hydrochloride salt) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















